molecular formula C22H30N6O2S B2710090 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide CAS No. 921902-01-4

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

Cat. No. B2710090
CAS RN: 921902-01-4
M. Wt: 442.58
InChI Key: PGAJNMLFXFEPLB-UHFFFAOYSA-N
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Description

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a useful research compound. Its molecular formula is C22H30N6O2S and its molecular weight is 442.58. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

  • Heterocyclic Substituents in Anticancer Activity : Compounds with heterocyclic substituents, such as 2-methylthiazol-4-yl and 2-phenylthiazol-4-yl, have been explored for their anticancer activity. In vitro screening demonstrated that derivatives with certain substituents showed high levels of anticancer activity, highlighting their potential as anticancer drug candidates. The activity significantly depended on the nature of the heterocyclic substituents, underscoring the importance of structural elements in drug design (Konovalenko et al., 2022).

  • α-Aminophosphonate Derivatives as Anticancer Agents : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and evaluated for their antitumor activities against various cancer cell lines. Several compounds exhibited moderate to high levels of antitumor activities, with some showing more potent inhibitory activities than the control, 5-fluorouracil. This research indicates the potential of these derivatives in anticancer therapy (Fang et al., 2016).

Anticonvulsant Effects

  • Evaluation of Anticonvulsant Effects : Derivatives of N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide were synthesized and their anticonvulsant effects evaluated using various experimental epilepsy models. One compound, in particular, demonstrated more potent effects than reference antiepileptic drugs, indicating the relevance of such structures in developing anticonvulsant medications (Malik et al., 2013).

Chemical Synthesis and Interactions

  • Hydrolysis of Acetylenecarboxylic Acid with Amines : The hydrolysis of compounds synthesized from diethyl acetylenedicarboxylate with amines was studied, leading to insights into their chemical stability and potential reactive properties. This research provides foundational knowledge for the chemical manipulation and design of similar compounds (Iwanami et al., 1964).

  • Ring Expansion Reactions : The study of ring expansion reactions of 1-methyl-3-phenyl-4-oxo-3,4-dihydroquinazolinium bromide with diazoalkanes, which could provide insights into the synthesis of complex heterocyclic compounds. Such reactions are relevant for the development of novel pharmaceuticals and materials (Yamada et al., 1974).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2S/c1-26-9-11-28(12-10-26)19(15-24-20(29)21(30)25-22-23-7-13-31-22)17-5-6-18-16(14-17)4-3-8-27(18)2/h5-7,13-14,19H,3-4,8-12,15H2,1-2H3,(H,24,29)(H,23,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAJNMLFXFEPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=NC=CS2)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

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